molecular formula C17H21N5O3 B11141951 N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide

N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide

Cat. No.: B11141951
M. Wt: 343.4 g/mol
InChI Key: UNAVZLJWNJIGCC-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core through cyclization reactions involving pyridine and pyrazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It could serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.

    Pyrido[3,4-e]pyrimidine derivatives: These compounds also have a related core structure and are studied for similar applications.

Uniqueness

N-(3-isopropoxypropyl)-2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C17H21N5O3/c1-12(2)25-9-3-6-18-16(23)11-21-8-5-14-13(17(21)24)10-19-15-4-7-20-22(14)15/h4-5,7-8,10,12H,3,6,9,11H2,1-2H3,(H,18,23)

InChI Key

UNAVZLJWNJIGCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C=CC2=C(C1=O)C=NC3=CC=NN23

Origin of Product

United States

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